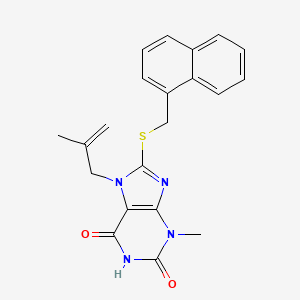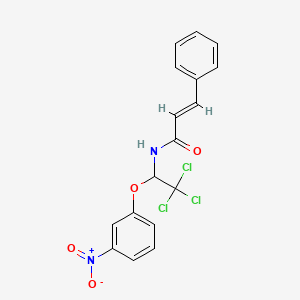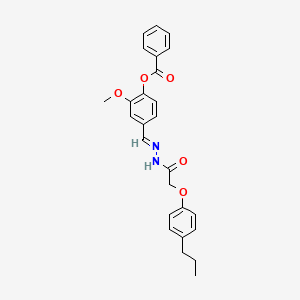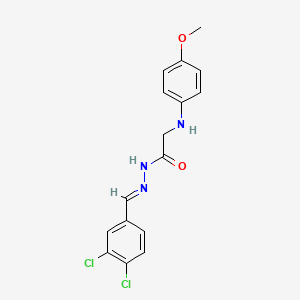
3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a unique combination of functional groups, including a naphthylmethylsulfanyl group, which may impart distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as xanthine, various alkylation and substitution reactions can be employed to introduce the methyl and prop-2-enyl groups.
Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step may involve the reaction of a naphthalen-1-ylmethylsulfanyl halide with the purine core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the double bonds or the sulfur atom, potentially yielding reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione could have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying purine metabolism or as a probe for biological assays.
Medicine: Investigation of its pharmacological properties, such as potential anti-cancer or anti-viral activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymes involved in purine metabolism.
Interaction with DNA/RNA: Binding to nucleic acids, potentially affecting replication or transcription processes.
Signal Transduction Pathways: Modulation of cellular signaling pathways through interaction with receptors or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
3-Methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties not found in other purine derivatives.
Eigenschaften
Molekularformel |
C21H20N4O2S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)11-25-17-18(24(3)20(27)23-19(17)26)22-21(25)28-12-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,1,11-12H2,2-3H3,(H,23,26,27) |
InChI-Schlüssel |
AQERLBABHRLVJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)

![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)

![5-[(3-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11972654.png)



![methyl (2E)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972672.png)

![(5Z)-3-sec-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972686.png)
![2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11972692.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11972694.png)

